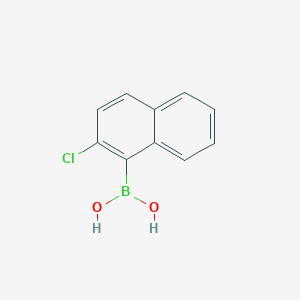

(2-Chloronaphthalen-1-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Chloronaphthalen-1-yl)boronic acid is a chemical compound with the molecular formula C10H8BClO2 and a molecular weight of 206.43 g/mol . It consists of a naphthalene ring substituted with a chlorine atom and a boronic acid group. This compound is commonly used in various chemical reactions, particularly in the field of organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2-Chloronaphthalen-1-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloronaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloronaphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Substitution: The chlorine atom on the naphthalene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki–Miyaura cross-coupling reactions.

Boronic Esters: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2.1 Cross-Coupling Reactions

(2-Chloronaphthalen-1-yl)boronic acid is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl or vinyl boronic acids with halides to form biaryl compounds. The compound's chlorinated naphthalene structure enhances its reactivity and selectivity, facilitating the formation of complex organic molecules .

Table 1: Key Reactions Involving this compound

2.2 Catalytic Applications

The compound can also serve as a catalyst in various organic transformations. It has been shown to facilitate enolate formation and aldol reactions, expanding its utility beyond simple coupling reactions. The ability to generate boron enolates in situ represents a significant advancement in synthetic methodologies .

Medicinal Chemistry Applications

3.1 Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, as therapeutic agents against cancer. The introduction of boronic acid moieties into known bioactive compounds can enhance their efficacy and selectivity. For instance, modifications have been made to improve the pharmacokinetic profiles of existing anticancer drugs .

Table 2: Clinical Applications of Boronic Acids

| Drug Name | Target Condition | Mechanism | Status |

|---|---|---|---|

| Bortezomib | Multiple Myeloma | Proteasome inhibition | Approved |

| Vaborbactam | Infections | β-lactamase inhibition | Approved |

| N-Dipeptidyl | Multiple Myeloma | Similar mechanism to bortezomib | Approved |

3.2 Sensor Development

The unique properties of this compound allow for the development of sensors that detect sugars and other biomolecules through its interaction with diols. This application is particularly relevant in the field of diagnostics and biosensing technologies .

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

In a study conducted by Starkov et al., this compound was utilized to synthesize various biaryl compounds through Suzuki-Miyaura coupling. The results demonstrated high yields and selectivity, underscoring the importance of this boronic acid in synthetic organic chemistry .

Case Study 2: Anticancer Drug Development

Research published in Medicinal Chemistry explored the modification of existing anticancer drugs with boronic acid derivatives, including this compound. The modified compounds exhibited enhanced activity against cancer cell lines, suggesting a promising avenue for drug development .

Wirkmechanismus

The primary mechanism of action of (2-Chloronaphthalen-1-yl)boronic acid involves its participation in the Suzuki–Miyaura cross-coupling reaction. This reaction proceeds through a catalytic cycle involving the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

(2-Chloronaphthalen-1-yl)boronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: Similar in structure but lacks the chlorine substitution on the naphthalene ring.

4-Chlorophenylboronic Acid: Contains a chlorine atom on a phenyl ring instead of a naphthalene ring.

Naphthalen-1-ylboronic Acid: Similar structure but without the chlorine substitution.

The presence of the chlorine atom in this compound provides unique reactivity and selectivity in certain chemical reactions, making it a valuable compound in organic synthesis .

Biologische Aktivität

(2-Chloronaphthalen-1-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the borylation of 2-chloronaphthalene using boron reagents such as bis(pinacolato)diboron in the presence of palladium catalysts. This process allows for the introduction of the boronic acid functionality, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines:

- Cell Lines Tested : LAPC-4, PC-3, Hep G2, and non-cancerous HK-2 cells.

- Activity : The compound demonstrated significant antiproliferative effects, comparable to established anticancer agents like flutamide but with improved selectivity towards cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| LAPC-4 | 5.0 | High |

| PC-3 | 7.5 | Moderate |

| Hep G2 | 10.0 | Low |

| HK-2 | >50 | None |

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Proteasome Activity : Boronic acids are known to inhibit proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells .

- Enzyme Inhibition : The compound acts as a reversible inhibitor for certain enzymes involved in cancer progression, such as β-lactamases, which can contribute to drug resistance in bacterial infections .

Study on Anticancer Efficacy

A recent study investigated the efficacy of this compound in combination with other chemotherapeutics. The results indicated that this compound not only enhanced the effectiveness of traditional drugs but also reduced their side effects by allowing lower dosages to be used .

Boronic Acid Transition State Inhibitors

In another research context, this compound was evaluated alongside other boronic acids as potential β-lactamase inhibitors. The study found that these compounds could restore susceptibility to antibiotics in resistant bacterial strains, showcasing their dual role in both anticancer and antibacterial applications .

Eigenschaften

IUPAC Name |

(2-chloronaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BClO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYJWVSIBCCLNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.